molecular formula C9H20ClNO B1430484 2-(2-Methylpropyl)oxan-3-amine hydrochloride CAS No. 1803580-68-8

2-(2-Methylpropyl)oxan-3-amine hydrochloride

Cat. No.: B1430484
CAS No.: 1803580-68-8
M. Wt: 193.71 g/mol
InChI Key: DMQAEGCNMYRAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(2-Methylpropyl)oxan-3-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-isobutyltetrahydro-2H-pyran-3-amine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and scalability .

Chemical Reactions Analysis

2-(2-Methylpropyl)oxan-3-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Methylpropyl)oxan-3-amine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)oxan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Methylpropyl)oxan-3-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-methylpropyl)oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)6-9-8(10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQAEGCNMYRAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(CCCO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803580-68-8
Record name 2H-Pyran-3-amine, tetrahydro-2-(2-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803580-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 2
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 3
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 4
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 5
2-(2-Methylpropyl)oxan-3-amine hydrochloride
Reactant of Route 6
2-(2-Methylpropyl)oxan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.